

Xanthoangelol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Xanthoangelol	
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An In-depth Overview of the Physicochemical Properties, Experimental Protocols, and Biological Activity of a Promising Natural Chalcone.

Introduction

Xanthoangelol, a prenylated chalcone primarily isolated from the Japanese plant Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of **Xanthoangelol**'s physicochemical properties, established experimental protocols for its study, and an exploration of its key signaling pathway interactions. The information presented herein is intended to facilitate further research and development of **Xanthoangelol** as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. **Xanthoangelol** is a yellow, crystalline solid.[3][4] Key physicochemical data for **Xanthoangelol** are summarized in the table below.

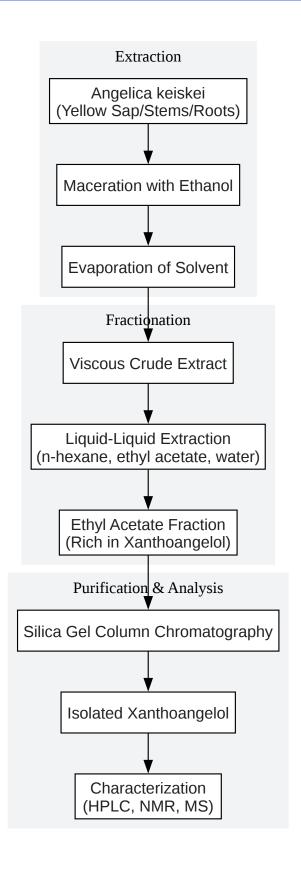


Property	Value	Source(s)
Molecular Formula	C25H28O4	[5]
Molecular Weight	392.49 g/mol	[5]
CAS Number	62949-76-2	[5]
IUPAC Name	(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one	[5]
Synonyms	2',4,4'-Trihydroxy-3'- geranylchalcone	[5]
Melting Point	114–114.4 °C	[3][4]
UV (λmax)	368 nm	[3][4]
Solubility	Soluble in DMSO (up to 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] Practically insoluble in water. [4]	[4][6]
Appearance	Yellow crystalline solid	[3][4]
Storage	Store at -20°C.[6]	[6]

Experimental Protocols Extraction and Isolation of Xanthoangelol from Angelica keiskei

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of **Xanthoangelol**.[2][7][8]





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Caption: General workflow for the extraction and purification of **Xanthoangelol**.



Methodology:

- Plant Material Preparation: The yellow sap, stems, or roots of Angelica keiskei are collected and prepared for extraction. The sap can be freeze-dried to a powder.[7][8]
- Maceration: The plant material is macerated with ethanol to extract a broad range of compounds, including Xanthoangelol.[7][8]
- Solvent Evaporation: The ethanol is removed under reduced pressure to yield a viscous crude extract.[2]
- Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid fractionation using solvents of varying polarities, typically n-hexane, ethyl acetate, and water. **Xanthoangelol** preferentially partitions into the ethyl acetate fraction.[2][7][8]
- Column Chromatography: The dried ethyl acetate fraction is further purified using silica gel column chromatography to isolate Xanthoangelol.[2]
- Characterization: The purity and identity of the isolated Xanthoangelol are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][10][11]

In Vitro Biological Assays

Cell Viability Assay (MTS Assay):

- Seed cancer cells (e.g., melanoma cell lines SK-MEL-5, SK-MEL-28) in 96-well plates.
- Treat the cells with varying concentrations of **Xanthoangelol** or a vehicle control.[2]
- After the desired incubation period (e.g., 24, 48, 72 hours), add a CellTiter 96 AQueous One Solution Reagent (Promega).[2]
- Incubate for 1-4 hours and measure the absorbance at 490 nm to determine cell viability.[2]

Apoptosis Assay (Flow Cytometry):

• Treat cells (e.g., Jurkat, IMR-32) with **Xanthoangelol** for a specified time (e.g., 4 hours).[12]



- Harvest the cells and wash with PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[12]
- Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis:

- Lyse **Xanthoangelol**-treated and control cells to extract total protein.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against target proteins (e.g., procaspase-3, cleaved caspase-3, p-JNK).
- Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[12]

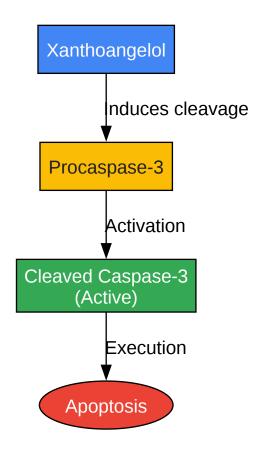
Signaling Pathway Modulation

Xanthoangelol exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis via Caspase-3 Activation

Xanthoangelol is a known inducer of apoptosis in various cancer cell lines.[6][13] A key mechanism is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[12] **Xanthoangelol** treatment leads to a decrease in the precursor form of caspase-3 (procaspase-3) and a corresponding increase in its active, cleaved form.[12] Notably, this activation appears to be independent of the Bax/Bcl-2 signaling pathway.[12]





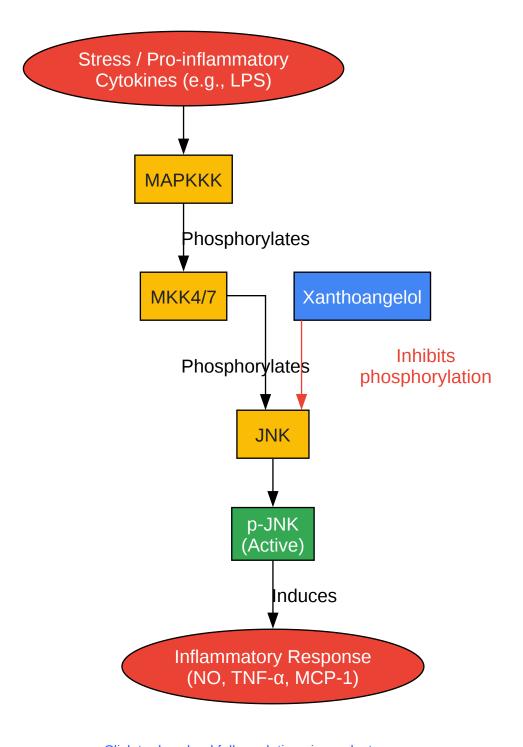
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Caption: Xanthoangelol-induced apoptosis through caspase-3 activation.

Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13] **Xanthoangelol** has been shown to suppress the phosphorylation of JNK, thereby inhibiting the pathway.[13] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory factors such as nitric oxide (NO), TNF- α , and MCP-1.[13]





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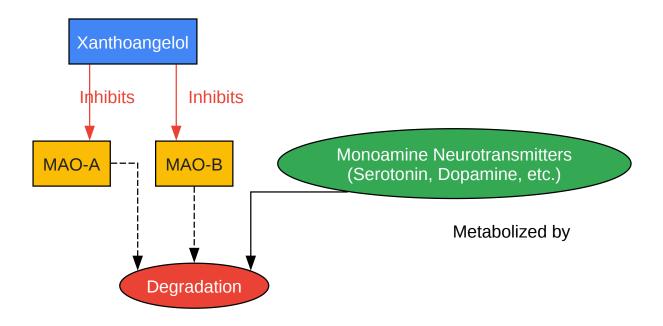
Caption: Inhibition of the JNK signaling pathway by Xanthoangelol.

Inhibition of Monoamine Oxidases (MAOs)

Xanthoangelol acts as a nonselective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][14] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting



these enzymes, **Xanthoangelol** can increase the levels of these neurotransmitters in the brain, suggesting its potential as an antidepressant agent.[1][14]



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Caption: Nonselective inhibition of MAO-A and MAO-B by **Xanthoangelol**.

Conclusion

Xanthoangelol is a multifaceted natural compound with well-defined physicochemical properties and a range of biological activities. Its ability to induce apoptosis, inhibit inflammatory pathways, and modulate neurotransmitter levels underscores its potential for therapeutic applications in oncology, inflammatory diseases, and neurology. This technical guide provides a foundational resource for the scientific community to build upon, encouraging further investigation into the mechanisms of action and potential clinical utility of **Xanthoangelol**.

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